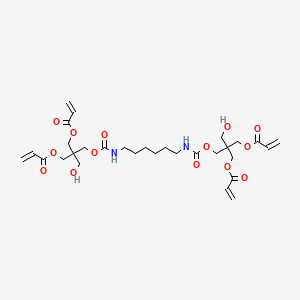
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple functional groups, including hydroxymethyl, dioxo, and acrylate groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
The synthesis of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming long-chain polymers with various applications.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2,17-Bis(hydroxymethyl)-5,14-dioxo-2,17-bis(((1-oxoallyl)oxy)methyl)-4,15-dioxa-6,13-diazaoctadecane-1,18-diyl diacrylate stands out due to its unique combination of functional groups and reactivity. Similar compounds may include other diacrylates or compounds with hydroxymethyl and dioxo groups, but the specific arrangement and combination of these groups in this compound confer distinct properties and applications.
Some similar compounds include:
- 2,2-Bis(hydroxymethyl)propane-1,3-diol diacrylate
- 1,6-Hexanediol diacrylate
- Trimethylolpropane triacrylate
These compounds share some functional groups with this compound but differ in their overall structure and reactivity.
Properties
CAS No. |
85865-98-1 |
|---|---|
Molecular Formula |
C30H44N2O14 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-[6-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate |
InChI |
InChI=1S/C30H44N2O14/c1-5-23(35)41-17-29(15-33,18-42-24(36)6-2)21-45-27(39)31-13-11-9-10-12-14-32-28(40)46-22-30(16-34,19-43-25(37)7-3)20-44-26(38)8-4/h5-8,33-34H,1-4,9-22H2,(H,31,39)(H,32,40) |
InChI Key |
NMUQCOLGJNFPOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
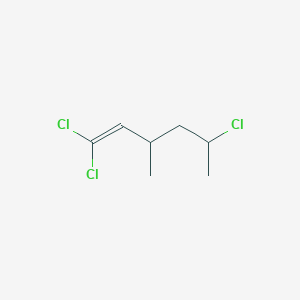
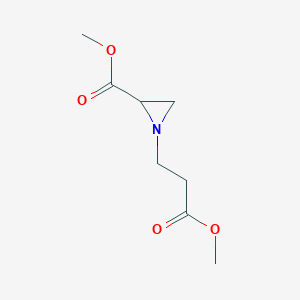
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

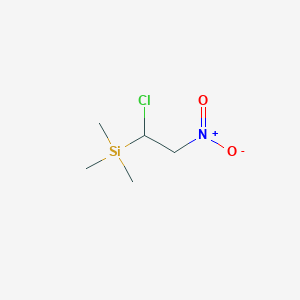
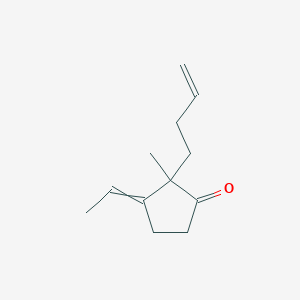

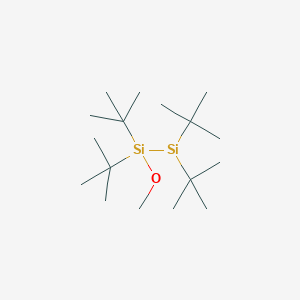
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
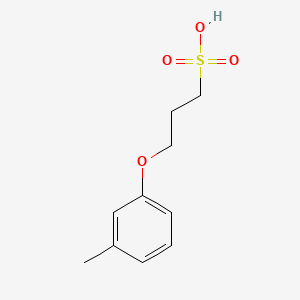
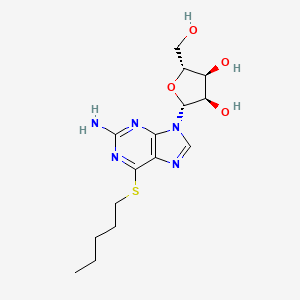
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
